molecular formula C17H11NO6 B1329607 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid CAS No. 21894-06-4

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

Cat. No.: B1329607
CAS No.: 21894-06-4
M. Wt: 325.27 g/mol
InChI Key: DBNQZGPCPCXGCX-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is an organic compound with a complex structure that includes a naphthalene ring substituted with hydroxy and nitrophenoxy groups

Preparation Methods

The synthesis of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-hydroxy-2-naphthoic acid followed by etherification with 4-nitrophenol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for etherification. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid include:

    4-Hydroxy-2-quinolones: These compounds share similar structural features and are known for their biological activities.

    2-Naphthalenecarboxylic acid derivatives: These compounds have similar naphthalene ring structures and are used in various chemical applications.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQZGPCPCXGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066740
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-
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Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21894-06-4
Record name 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Record name 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-4-(4-nitrophenoxy)-
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Record name 1-hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
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Record name 1-HYDROXY-4-(4-NITROPHENOXY)-2-NAPHTHOIC ACID
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